molecular formula C10H9BrO B13188960 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde

Cat. No.: B13188960
M. Wt: 225.08 g/mol
InChI Key: AFRYNNOVGPGFFN-UHFFFAOYSA-N
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Description

1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a 3-bromo-phenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3-bromo-benzaldehyde, using reagents like diazomethane or other cyclopropanation agents. The reaction conditions often require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 1-(3-Bromo-phenyl)-cyclopropanecarboxylic acid.

    Reduction: 1-(3-Bromo-phenyl)-cyclopropanemethanol.

    Substitution: 1-(3-Methoxy-phenyl)-cyclopropanecarbaldehyde.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-phenyl)-cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom on the phenyl ring may also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 1-(4-Bromo-phenyl)-cyclopropanecarbaldehyde
  • 1-(3-Chloro-phenyl)-cyclopropanecarbaldehyde
  • 1-(3-Bromo-phenyl)-cyclopropanecarbonitrile

Uniqueness: Compared to its analogs, the bromine atom provides distinct electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems .

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2

InChI Key

AFRYNNOVGPGFFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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